

In-Depth Technical Guide: 4-(1-Pyrrolidinyl)piperidine (CAS 5004-07-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Pyrrolidinyl)piperidine
dihydrochloride

Cat. No.: B1329403

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine is a bicyclic diamine that has garnered significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring both a piperidine and a pyrrolidine ring, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 4-(1-Pyrrolidinyl)piperidine, with a focus on its role as a Peroxisome Proliferator-Activated Receptor δ (PPAR δ) agonist.

Chemical Structure and Properties

4-(1-Pyrrolidinyl)piperidine is characterized by a piperidine ring substituted at the 4-position with a pyrrolidin-1-yl group. This structure imparts specific physicochemical properties that are crucial for its biological function and application in drug design.

Table 1: Chemical and Physical Properties of 4-(1-Pyrrolidinyl)piperidine

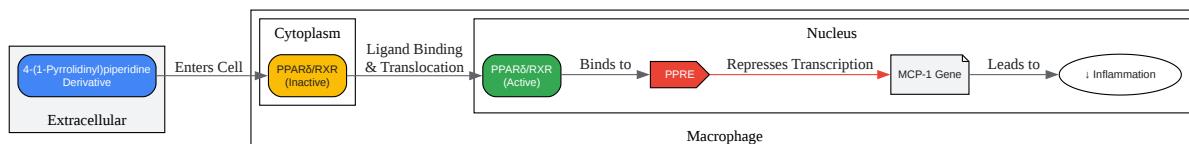
Property	Value	Reference(s)
CAS Number	5004-07-9	[1] [2]
Common Name	4-(1-Pyrrolidinyl)piperidine	[1] [2]
Molecular Formula	C ₉ H ₁₈ N ₂	[1] [2]
Molecular Weight	154.25 g/mol	[2]
Appearance	White to off-white solid/crystals	[1]
Melting Point	52-57 °C	[1]
Boiling Point	271.0 ± 8.0 °C at 760 mmHg	
Density	1.06 g/cm ³	
SMILES	C1CCN(C(CCN1))C2CCCC2	
InChI	InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2	
Solubility	Soluble in organic solvents such as ethanol, methanol, and chloroform.	
Purity	Typically ≥95%	[2]

Spectroscopic Data

Spectroscopic data are essential for the structural confirmation of 4-(1-Pyrrolidinyl)piperidine.

- ¹H NMR (CDCl₃): Spectral data will show characteristic peaks for the protons on the piperidine and pyrrolidine rings.
- ¹³C NMR (CDCl₃): The carbon spectrum will display distinct signals corresponding to the carbon atoms of the two heterocyclic rings.
- Infrared (IR): The IR spectrum will exhibit characteristic absorption bands for C-H and C-N stretching vibrations.

- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.


Biological Activities and Signaling Pathways

4-(1-Pyrrolidinyl)piperidine has been identified as a key scaffold in the development of potent and selective PPAR δ agonists.^[3] PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.

PPAR δ Agonism and Anti-inflammatory Effects

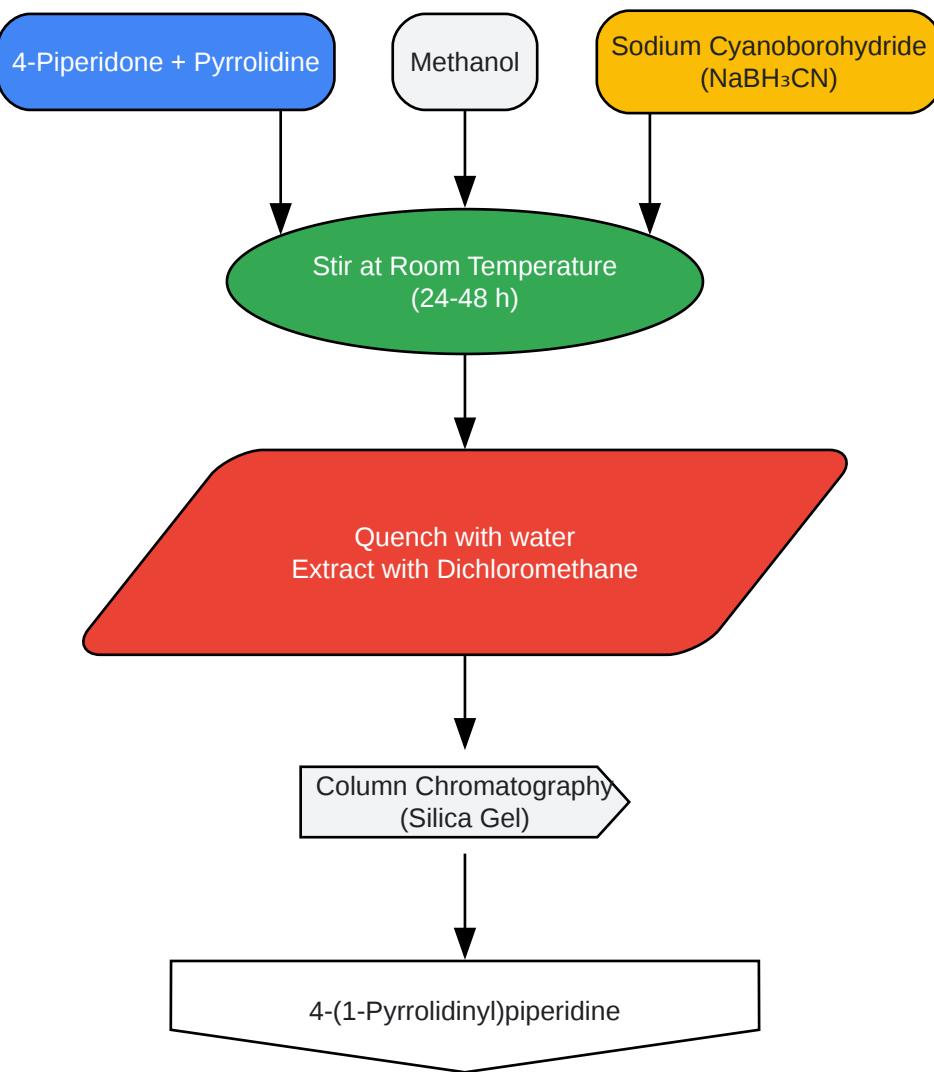
As a PPAR δ agonist, derivatives of 4-(1-Pyrrolidinyl)piperidine have been shown to exert significant anti-inflammatory effects, particularly in the context of atherosclerosis.^[3] Activation of PPAR δ by these compounds can lead to the suppression of inflammatory responses in vascular cells.

One of the key downstream effects of PPAR δ activation by 4-(1-Pyrrolidinyl)piperidine derivatives is the reduction of monocyte chemoattractant protein-1 (MCP-1).^[3] MCP-1 is a chemokine that plays a critical role in the recruitment of monocytes to sites of inflammation, a key event in the development of atherosclerotic plaques. By reducing MCP-1 levels, these compounds can mitigate the inflammatory cascade that contributes to atherosclerosis.

[Click to download full resolution via product page](#)

PPAR δ Signaling Pathway

Potential Antimicrobial and Analgesic Properties


Derivatives of 4-(1-Pyrrolidinyl)piperidine have also been investigated for their potential as antimicrobial and analgesic agents. The piperidine and pyrrolidine moieties are common pharmacophores in compounds with activity against various pathogens and in pain modulation.

Experimental Protocols

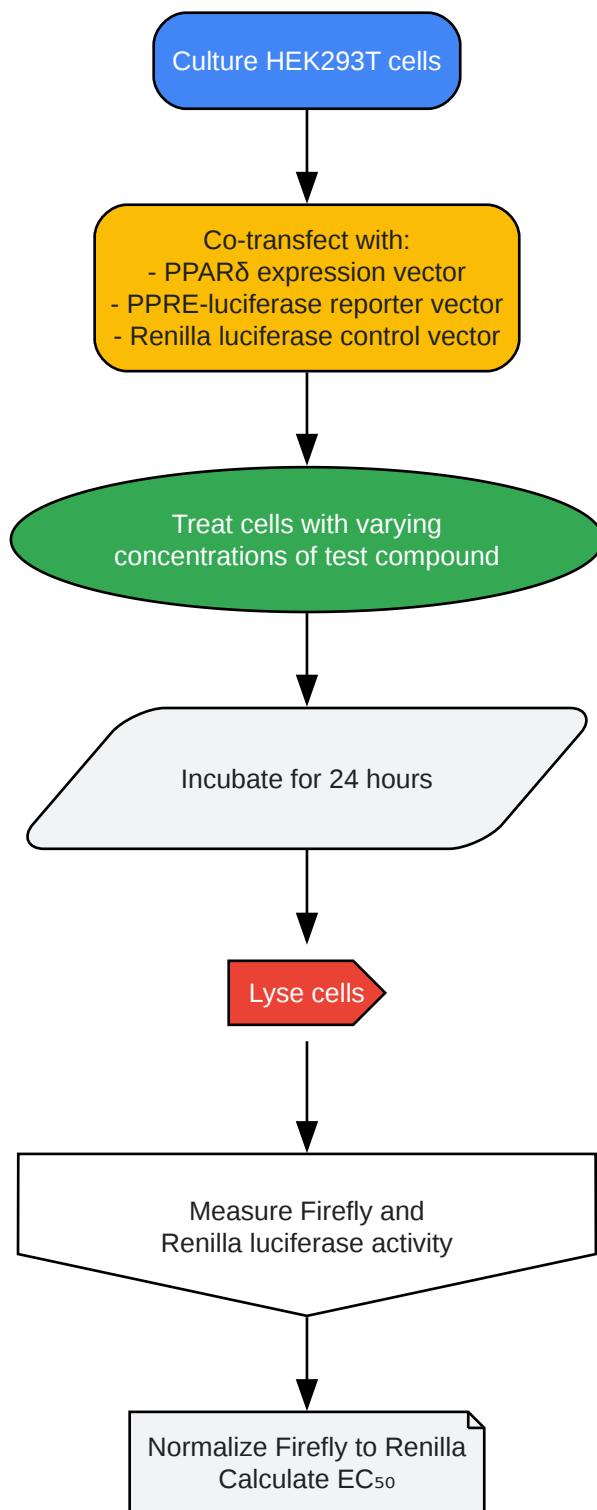
The following sections outline representative experimental protocols for the synthesis and biological evaluation of 4-(1-Pyrrolidinyl)piperidine.

Synthesis of 4-(1-Pyrrolidinyl)piperidine (Representative Protocol)

A common method for the synthesis of 4-substituted piperidines is through reductive amination. This representative protocol describes the synthesis of 4-(1-Pyrrolidinyl)piperidine from 4-piperidone and pyrrolidine.

[Click to download full resolution via product page](#)

Synthesis Workflow


Methodology:

- Reaction Setup: To a solution of 4-piperidone (1.0 eq) in methanol, add pyrrolidine (1.2 eq).
- Reduction: Stir the mixture at room temperature for 1-2 hours. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
- Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 4-(1-Pyrrolidinyl)piperidine.

PPAR δ Reporter Gene Assay (Representative Protocol)

This protocol outlines a cell-based reporter gene assay to determine the PPAR δ agonist activity of 4-(1-Pyrrolidinyl)piperidine or its derivatives.

[Click to download full resolution via product page](#)

Reporter Assay Workflow

Methodology:

- **Cell Culture and Transfection:** Culture a suitable cell line (e.g., HEK293T) in appropriate media. Co-transfect the cells with a PPAR δ expression vector, a luciferase reporter plasmid containing PPAR response elements (PPREs), and a control plasmid expressing Renilla luciferase (for normalization).
- **Compound Treatment:** After transfection, treat the cells with various concentrations of 4-(1-Pyrrolidinyl)piperidine or its derivatives. Include a vehicle control (e.g., DMSO) and a known PPAR δ agonist as a positive control.
- **Incubation:** Incubate the treated cells for 24 hours to allow for gene expression.
- **Cell Lysis and Luciferase Assay:** Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value.

Antimicrobial Susceptibility Testing (Representative Protocol)

The antimicrobial activity of 4-(1-Pyrrolidinyl)piperidine can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

- **Preparation of Inoculum:** Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth.
- **Serial Dilution:** Perform a serial two-fold dilution of 4-(1-Pyrrolidinyl)piperidine in a 96-well microtiter plate containing the broth.
- **Inoculation:** Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Applications and Future Directions

4-(1-Pyrrolidinyl)piperidine and its derivatives hold significant promise in drug discovery. Its established role as a scaffold for PPAR δ agonists makes it a valuable starting point for the development of therapeutics for metabolic diseases and inflammatory conditions such as atherosclerosis. Further research into its antimicrobial and analgesic properties may uncover new applications for this versatile molecule. The continued exploration of structure-activity relationships (SAR) will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of novel compounds based on this core structure.

Conclusion

4-(1-Pyrrolidinyl)piperidine is a chemically and biologically significant molecule with a well-defined structure and a range of interesting properties. Its utility as a building block for potent PPAR δ agonists highlights its importance in the field of drug development. This technical guide provides a foundational understanding of its chemical characteristics, biological activities, and experimental evaluation, serving as a valuable resource for researchers in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PPAR δ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR agonist-induced reduction of Mcp1 in atherosclerotic plaques of obese, insulin-resistant mice depends on adiponectin-induced Irak3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPAR δ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(1-Pyrrolidinyl)piperidine (CAS 5004-07-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329403#cas-number-5004-07-9-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com